molecular formula C6H9NO2 B14888073 2-(3-Oxocyclobutyl)acetamide

2-(3-Oxocyclobutyl)acetamide

Cat. No.: B14888073
M. Wt: 127.14 g/mol
InChI Key: IUZQADMZWVMWFM-UHFFFAOYSA-N
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Description

Contextualization within Cyclobutane (B1203170) Chemistry and Amide Functionality Research

The structure of 2-(3-Oxocyclobutyl)acetamide brings together two important chemical mainstays: the cyclobutane ring and the amide functional group. Cyclobutane, a four-membered carbocycle, is a classic example of a strained ring system. organicchemistryguide.com Its unique puckered conformation and the inherent ring strain of approximately 26 kcal/mol lead to distinct chemical reactivity and three-dimensional arrangements that are of growing interest in medicinal chemistry. numberanalytics.com

The amide functional group, on the other hand, is one of the most prevalent linkages in biologically active molecules and pharmaceuticals. khanacademy.org Its stability, ability to participate in hydrogen bonding as both a donor and acceptor, and its conformational properties are crucial for molecular recognition and biological activity. libretexts.orglardbucket.org The presence of an amide can significantly influence a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). libretexts.org The investigation of this compound, therefore, allows for the study of how the strained cyclobutane moiety might influence the properties and reactivity of the adjacent acetamide (B32628) group.

Academic Significance of Strained Ring Systems in Organic Synthesis

Strained ring systems, such as cyclobutanes, are of considerable academic significance in organic synthesis. The energy stored in their strained σ-bonds makes them valuable synthetic intermediates, capable of undergoing a variety of ring-opening and rearrangement reactions to form more complex molecular architectures. organicchemistryguide.com This reactivity provides synthetic chemists with unique pathways to construct intricate molecular frameworks that might be challenging to access through other means.

In the context of drug discovery, the incorporation of cyclobutane rings is an emerging strategy. optica.org The rigid, three-dimensional nature of the cyclobutane scaffold can be used to conformationally constrain a molecule, which can lead to improved binding affinity and selectivity for a biological target. nih.gov Furthermore, cyclobutane moieties can serve as bioisosteres for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to fine-tune the physicochemical properties and metabolic stability of a drug candidate. numberanalytics.com The study of molecules like this compound contributes to a deeper understanding of how these strained rings can be effectively utilized in the design of new therapeutic agents.

Overview of Methodological Approaches in Novel Compound Investigation

The characterization of a novel compound like this compound involves a suite of well-established methodological approaches to elucidate its structure, purity, and properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the cyclobutane ring and the acetamide side chain, providing information about their connectivity and stereochemistry. chemicalbook.com ¹³C NMR would identify the number of unique carbon environments, including the characteristic signals for the carbonyl carbons of the ketone and the amide. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. In this compound, characteristic absorption bands would be expected for the N-H stretching and bending vibrations of the primary amide, as well as the C=O stretching vibrations of both the ketone and the amide functional groups. acs.orgresearchgate.net The carbonyl stretch of the cyclobutanone (B123998) is typically found at a higher frequency due to ring strain.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. optica.org For this compound, the molecular ion peak would confirm its molecular formula. The fragmentation pattern can offer clues about the structure, with potential cleavages occurring at the bonds adjacent to the carbonyl groups or within the cyclobutane ring. whitman.edulibretexts.org

Computational Chemistry:

Quantum Mechanical Calculations: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the three-dimensional structure, spectroscopic properties, and reactivity of molecules. numberanalytics.comnih.gov For a strained system like this compound, computational analysis can provide insights into the ring conformation and the electronic effects of the substituents. nih.govgcsu.edu These calculations can complement experimental data and aid in the interpretation of spectroscopic results.

Detailed Research Findings

While specific peer-reviewed research articles focusing solely on this compound are not abundant in the public domain, its synthesis can be logically inferred from established chemical principles. A plausible synthetic route would involve the amidation of its corresponding carboxylic acid precursor, 2-(3-Oxocyclobutyl)acetic acid. This precursor is commercially available, with a registered CAS number of 1610028-25-5. biosynth.comchemscene.com1stsci.comuni.lu

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common laboratory procedure involves the reaction of the carboxylic acid with ammonia (B1221849). libretexts.orglardbucket.org This reaction typically proceeds via an initial acid-base reaction to form the ammonium (B1175870) carboxylate salt, which upon heating, dehydrates to form the amide. libretexts.org Alternatively, the carboxylic acid can be activated, for example, by converting it to an acyl chloride or an ester, which then readily reacts with ammonia to form the amide. chemguide.co.uk

The characterization of the resulting this compound would then be carried out using the spectroscopic and computational methods outlined in the previous section to confirm its structure and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(3-oxocyclobutyl)acetamide

InChI

InChI=1S/C6H9NO2/c7-6(9)3-4-1-5(8)2-4/h4H,1-3H2,(H2,7,9)

InChI Key

IUZQADMZWVMWFM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 3 Oxocyclobutyl Acetamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 2-(3-Oxocyclobutyl)acetamide reveals two primary disconnections. The most apparent is the amide bond, leading back to 2-(3-oxocyclobutyl)acetic acid and ammonia (B1221849) or a suitable ammonia equivalent. A more fundamental disconnection lies within the cyclobutane (B1203170) ring itself, suggesting precursors that can be cyclized to form the four-membered scaffold.

Multi-Step Synthesis of the 3-Oxocyclobutyl Scaffold

The construction of the 3-oxocyclobutyl moiety is a critical phase in the synthesis of the target molecule. Several strategies have been developed to create this strained ring system, each with its own set of advantages and challenges.

[2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings. ru.nl These reactions typically involve the combination of two unsaturated components, such as an alkene and a ketene (B1206846) or a suitably activated derivative. For the synthesis of the 3-oxocyclobutyl scaffold, a key strategy involves the cycloaddition of a ketene equivalent with an alkene, directly yielding a cyclobutanone (B123998). Subsequent functional group manipulations can then lead to the desired 3-oxocyclobutyl structure. The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic and steric properties of the reacting partners. rsc.org

Reactant AReactant BReaction TypeKey Feature
KeteneAlkene[2+2] CycloadditionDirect formation of cyclobutanone ring.
DichloroketeneAlkene[2+2] CycloadditionIntermediate for further functionalization.
AlkeneAlkenePhotochemical [2+2] CycloadditionFormation of a simple cyclobutane ring.

An alternative approach to the four-membered ring is through the contraction of a larger, more readily available ring system, such as a cyclopentanone (B42830) derivative. chemistrysteps.comntu.ac.uk The Favorskii rearrangement of α-halocyclopentanones, for instance, can provide access to cyclobutanecarboxylic acid derivatives, which are valuable intermediates. chemistrysteps.com Another notable method is the Wolff rearrangement of α-diazocyclopentanones, which can also lead to the contracted cyclobutane ring system. ntu.ac.uk These rearrangements often proceed with high stereospecificity, allowing for the synthesis of enantiomerically enriched products. ntu.ac.ukyoutube.com

Starting MaterialRearrangement TypeProduct Type
α-HalocyclopentanoneFavorskii RearrangementCyclobutanecarboxylic Acid Derivative
α-DiazocyclopentanoneWolff RearrangementCyclobutane Ketene (precursor to acid/ester)
Cyclohexane EpoxideLewis Acid-Catalyzed RearrangementCyclopentane Carbaldehyde

In some synthetic routes, a pre-existing cyclobutane core is functionalized to introduce the necessary oxo and acetamido groups. This can involve the oxidation of a cyclobutanol (B46151) to a cyclobutanone or the manipulation of a cyclobutane-1,1-dicarboxylate (B1232482) to introduce the acetic acid side chain. The choice of starting material and the sequence of reactions are crucial for achieving the desired substitution pattern and avoiding unwanted side reactions.

Amide Bond Formation Strategies

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling 2-(3-oxocyclobutyl)acetic acid with an amine source.

A wide array of coupling reagents are available to facilitate the formation of the amide bond between a carboxylic acid and an amine. luxembourg-bio.comunimi.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com Phosphonium and uronium-based reagents, such as HATU and HBTU, are also highly effective, particularly for more challenging couplings. luxembourg-bio.comnih.gov The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of the final product. researchgate.net

Coupling ReagentAbbreviationBy-product Characteristics
DicyclohexylcarbodiimideDCCInsoluble dicyclohexylurea, removed by filtration. luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble urea, removed by aqueous workup. luxembourg-bio.com
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUWater-soluble by-products. luxembourg-bio.com
Diphenylsilane-Releases hydrogen and a siloxane. rsc.org

Alternative Amide Synthesis Routes

The final step in the synthesis of this compound is the formation of the amide bond from its corresponding carboxylic acid, 2-(3-oxocyclobutyl)acetic acid. While traditional methods involving harsh reagents are common, several alternative routes offer milder conditions and improved efficiency.

One prominent alternative is catalytic direct amidation . This approach avoids the use of stoichiometric activating agents, which generate significant chemical waste. Boron-based catalysts, such as B(OCH₂CF₃)₃, have shown efficacy in promoting the direct condensation of carboxylic acids and amines. The reaction is typically carried out in a non-polar solvent under Dean-Stark conditions to remove the water byproduct, driving the equilibrium towards the amide product. The use of more sustainable solvents like tert-butyl acetate (B1210297) has also been explored, proving effective for a range of substrates, including those with polar functional groups. youtube.com

Another innovative approach involves the use of copper-catalyzed oxidative direct amidation . In this method, a copper catalyst, in the presence of an oxidizing agent like dioxygen, facilitates the coupling of non-activated carboxylic acids with azoles. This forms an activated azole amide intermediate, which can then undergo transamidation with a variety of amines to yield the desired amide. This method is notable for its use of a readily available and environmentally friendly oxidant. nih.gov

Enzymatic synthesis represents a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze amide bond formation. These reactions are often performed in organic solvents to minimize the reverse hydrolysis reaction. The use of "green" solvents, such as cyclopentyl methyl ether, further enhances the environmental credentials of this method. nih.gov Enzymatic methods offer high conversion rates and yields without the need for extensive purification, making them an attractive option for industrial-scale production. nih.gov

Amidation Method Catalyst/Reagent Key Features Reference
Catalytic Direct AmidationB(OCH₂CF₃)₃Avoids stoichiometric activators; water removal drives reaction. youtube.com
Copper-Catalyzed Oxidative AmidationCopper catalyst / O₂Forms an activated azole intermediate; uses a green oxidant. nih.gov
Enzymatic SynthesisCandida antarctica lipase B (CALB)High selectivity and yield; operates under mild conditions. nih.gov

Stereochemical Control in this compound Synthesis

The cyclobutane ring of this compound contains stereocenters, making the control of its stereochemistry a critical aspect of its synthesis, particularly for pharmaceutical applications where specific stereoisomers may exhibit desired biological activity.

Diastereoselective Synthetic Pathways

Diastereoselectivity in the synthesis of substituted cyclobutanes can be achieved through various strategies, often involving the addition of nucleophiles to a pre-existing cyclobutene (B1205218) ring. A notable method is the Michael addition of N-heterocycles to cyclobutenes. This approach allows for the efficient formation of heterocyclic aminocyclobutane esters and amides with good diastereoselectivity. The choice of base and reaction conditions can influence the stereochemical outcome, favoring the formation of one diastereomer over another. nih.govorgsyn.org

Rhodium-catalyzed reactions have also emerged as a powerful tool for constructing highly substituted cyclobutanes. For instance, the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes proceeds via a C-C bond cleavage and N-C bond formation to yield cyclobutane adducts with high diastereoselectivity. The catalyst and solvent system, particularly the use of hexafluoroisopropanol (HFIP), play a crucial role in directing the stereochemical course of the reaction. nih.govresearchgate.net

Reaction Type Catalyst/Reagent Substrates Diastereomeric Ratio (dr) Reference
Michael AdditionDBUN-heterocycles, Cyclobutenesup to >95:5 nih.govorgsyn.org
Rh(III)-Catalyzed CycloadditionRhCp*(OAc)₂2-aryl quinazolinones, AlkylidenecyclopropanesHigh nih.govresearchgate.net

Enantioselective Approaches to Chiral Analogues

The synthesis of enantiomerically pure analogues of this compound often relies on asymmetric catalysis. One successful strategy involves the enantioselective Michael addition to cyclobutenes. By employing a chiral catalyst, such as a chinchona-based squaramide bifunctional acid-base catalyst, thio-substituted cyclobutane esters and amides can be obtained with high enantioselectivity. uni.lu

Another powerful method is the Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs). A chiral N-triflyl phosphoramide (B1221513) catalyst can promote the isomerization of BCBs to furnish chiral cyclobutenes with high regio- and enantioselectivity. These chiral cyclobutene intermediates can then be further functionalized to provide access to a range of enantioenriched cyclobutane derivatives. iupac.orgchemsynthesis.com

Furthermore, asymmetric [2+2] photocycloaddition reactions catalyzed by iridium complexes offer a route to chiral oxa- nih.gov-bicyclic heptanes, which are precursors to functionalized cyclobutanes. This cascade reaction, involving an asymmetric allylic etherification followed by a visible-light-induced cycloaddition, can produce products with excellent enantioselectivities. google.com

Catalytic Approach Catalyst System Key Transformation Enantiomeric Excess (ee) Reference
Enantioselective Michael AdditionChiral squaramide catalystThiol addition to cyclobutenesup to 99.7:0.3 er uni.lu
Brønsted Acid-Catalyzed IsomerizationChiral N-triflyl phosphoramideIsomerization of bicyclo[1.1.0]butanesHigh iupac.orgchemsynthesis.com
Asymmetric [2+2] PhotocycloadditionIridium photocatalyst with chiral ligandAllylic etherification/[2+2] cycloadditionExcellent google.com

Green Chemistry Principles in Synthetic Design and Execution

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, the reduction of hazardous byproducts, and the implementation of energy-efficient reaction conditions.

A key area of focus is the use of green solvents . Traditional organic solvents are often volatile and derived from petrochemical sources. Alternatives such as water, supercritical fluids, and bio-based solvents are increasingly being explored. For example, the synthesis of cyclobutane-based materials has been demonstrated using aqueous bromate-bromide mixtures as a green brominating agent, eliminating the need for more hazardous bromine. google.comresearchgate.net The use of cyclopentyl methyl ether in enzymatic amidation also represents a move towards safer and more sustainable solvent choices. nih.gov

Flow chemistry offers another avenue for greening the synthesis of cyclobutane derivatives. Continuous flow reactors can enable the use of highly reactive intermediates, such as lithium ynolates, at ambient temperatures, avoiding the need for cryogenic conditions and reducing energy consumption. This approach also allows for better control over reaction parameters, leading to higher yields and purities, and minimizing waste. nih.gov

The development of catalytic processes , as discussed in the context of amide synthesis and stereochemical control, is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated compared to stoichiometric reagents and can often be recycled and reused. The direct catalytic amidation of carboxylic acids, for instance, produces only water as a byproduct, representing a significant improvement over traditional methods that generate large amounts of chemical waste. youtube.commdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 3 Oxocyclobutyl Acetamide

Transformations Involving the Ketone Moiety

The carbonyl group of the cyclobutanone (B123998) ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the inherent strain of the four-membered ring system.

Nucleophilic Additions and Reductions of the Carbonyl Group

Reductive amination, another form of nucleophilic addition, can introduce an amine group at the carbonyl position. organic-chemistry.org This typically involves the reaction with an amine to form an intermediate imine or enamine, which is then reduced.

Reaction TypeReagentProduct TypeReference
ReductionHydrosilanes/Ni-catalyst2-(3-Hydroxycyclobutyl)acetamide rsc.org
Reductive AminationAmine, Reducing Agent2-(3-Aminocyclobutyl)acetamide organic-chemistry.org

Table 1: Representative Nucleophilic Additions and Reductions of the Ketone Moiety

Condensation Reactions at the Ketone Site

The ketone in 2-(3-Oxocyclobutyl)acetamide can undergo condensation reactions, such as the aldol (B89426) and Claisen-type condensations, by first forming an enolate. latech.edu These reactions are fundamental for carbon-carbon bond formation. For instance, intramolecular condensation of peptidic levulinamides, which contain a ketone and an amide, can form cyclic N-acyliminium intermediates under acidic conditions. nih.gov While specific examples for this compound are not detailed in the literature, the general principles of carbonyl condensation reactions apply. latech.edulibretexts.org

Reaction TypeKey IntermediateProduct TypeGeneral Reference
Aldol CondensationEnolateβ-Hydroxy ketone latech.edu
Claisen CondensationEnolateβ-Keto ester latech.edu
Amide-Ketone CondensationN-Acyliminium ionFused bicyclic system nih.gov

Table 2: Potential Condensation Reactions at the Ketone Site

Alpha-Functionalization and Enolate Chemistry

The protons on the carbons alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. rsc.org For β-keto amides, the generation of enolates can be challenging due to the acidity of the amide proton, often requiring double deprotonation or protection of the amide. nih.gov

Once formed, the enolate can undergo alkylation, acylation, and other reactions. For example, manganese(III) acetate (B1210297) can mediate the alkylation of β-keto amides. acs.org

Reactions of the Amide Functional Group

The primary amide group of this compound also participates in a range of chemical reactions, including cleavage and modifications at the nitrogen atom.

Amide Cleavage and Hydrolysis Studies

Amide bonds are generally stable, but they can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.comyoutube.com Acid-catalyzed hydrolysis of acetamide (B32628) with dilute hydrochloric acid yields acetic acid and ammonium (B1175870) chloride. youtube.com Under basic conditions, such as heating with sodium hydroxide, acetamide hydrolyzes to sodium acetate and ammonia (B1221849). libretexts.orgyoutube.com These general principles of amide hydrolysis are applicable to this compound. youtube.comresearchgate.net

ConditionProductsGeneral Reference
Acidic (e.g., aq. HCl, heat)2-(3-Oxocyclobutyl)acetic acid and Ammonium salt masterorganicchemistry.comyoutube.com
Basic (e.g., aq. NaOH, heat)Salt of 2-(3-Oxocyclobutyl)acetic acid and Ammonia libretexts.orgyoutube.com

Table 3: Expected Products of Amide Hydrolysis

N-Alkylation and N-Acylation Reactions

The nitrogen of the amide can be alkylated or acylated. N-alkylation of amides often requires converting the amide to its conjugate base using a strong base, as amides are weak bases themselves. derpharmachemica.com For β-keto amides, N-alkylation can be achieved indirectly. thieme-connect.com Microwave-assisted N-alkylation of secondary amides under basic conditions has been reported. derpharmachemica.com

N-acylation of amides can also be performed. For instance, a chemoselective α-trifluoroacetylation of tertiary amides with trifluoroacetic anhydride (B1165640) has been demonstrated. organic-chemistry.org

ReactionReagentsProductGeneral Reference
N-AlkylationAlkyl halide, Strong baseN-Alkyl-2-(3-oxocyclobutyl)acetamide derpharmachemica.com
N-AcylationAcylating agent (e.g., Acyl chloride)N-Acyl-2-(3-oxocyclobutyl)acetamide organic-chemistry.org

Table 4: N-Alkylation and N-Acylation of the Amide Group

Cyclobutane (B1203170) Ring Transformations

The high ring strain of the cyclobutane moiety in this compound makes it susceptible to a range of transformations that aim to relieve this energetic burden. These reactions can lead to the formation of more stable acyclic or larger ring systems.

Ring-opening reactions represent a fundamental class of transformations for cyclobutane derivatives, offering a pathway to linear compounds. These reactions can be initiated under various conditions, including acidic, basic, or reductive environments.

Acid-Catalyzed Ring-Opening: In the presence of an acid, the carbonyl oxygen of this compound is protonated, which activates the cyclobutane ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com The subsequent cleavage of a C-C bond in the ring is driven by the relief of ring strain. The regioselectivity of the ring opening can be influenced by the stability of the resulting carbocation intermediate. fiveable.mekhanacademy.org For instance, reaction with a nucleophile (NuH) under acidic conditions could proceed via two main pathways, leading to different acyclic products. The mechanism is often considered a hybrid between SN1 and SN2 pathways. libretexts.orgnih.gov

Base-Catalyzed Ring-Opening: Under basic conditions, a nucleophile can directly attack one of the carbon atoms of the cyclobutane ring. fiveable.memasterorganicchemistry.com The presence of the ketone can facilitate this process through the formation of an enolate intermediate. The amide group can also influence the reaction's course. The reaction generally follows an SN2-like mechanism, where the nucleophile attacks the less sterically hindered carbon, leading to a trans product if a stereocenter is formed. libretexts.orgmasterorganicchemistry.com

Hydrogenation: Catalytic hydrogenation of the ketone functionality in this compound to a hydroxyl group is a standard transformation. However, under more forcing conditions, hydrogenation can lead to the cleavage of the cyclobutane ring. researchgate.netresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) is crucial in determining the selectivity between ketone reduction and ring opening. rsc.orgmdpi.com For example, using a palladium catalyst might favor ketone reduction, while a more aggressive catalyst like platinum or rhodium under higher pressures could promote ring cleavage.

Table 1: Illustrative Ring-Opening Reactions of this compound
Reaction TypeReagentsPlausible Product(s)Reference
Acid-CatalyzedHCl, H₂O2-(1-chloro-3-oxobutyl)acetamide / 2-(3-hydroxy-3-butenyl)acetamide libretexts.orgmasterorganicchemistry.com
Base-CatalyzedNaBH₄, MeOH2-(3-hydroxycyclobutyl)acetamide masterorganicchemistry.com
HydrogenationH₂, Pd/C2-(3-hydroxycyclobutyl)acetamide rsc.org
HydrogenolysisH₂, PtO₂, high PMixture of acyclic amides researchgate.netresearchgate.net

The strained nature of the cyclobutane ring also makes it a substrate for rearrangements that lead to larger or smaller ring systems.

Ring Expansion: Cyclobutanones can undergo ring expansion to form cyclopentanones, a transformation driven by the release of ring strain. nih.gov This can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement or reactions involving diazomethane. rsc.org For this compound, such a reaction would yield a derivative of cyclopentanone (B42830), which is a common structural motif in natural products. Rhodium-catalyzed ring expansion of cyclobutenones has been reported, which could be a potential strategy, although this compound lacks the double bond. rsc.orgnih.gov

Ring Contraction: Ring contraction of cyclobutanone derivatives can lead to the formation of cyclopropane (B1198618) derivatives. rsc.orgntu.ac.uk This is often achieved through a Favorskii-type rearrangement, which involves the treatment of an α-halocyclobutanone with a base. While this would require prior halogenation of this compound, it represents a viable synthetic route to highly functionalized cyclopropanes. rsc.org Other methods include photochemical rearrangements or reactions involving ylides. ntu.ac.uk

Table 2: Potential Ring Expansion and Contraction Products
TransformationReagents/ConditionsPlausible ProductReference
Ring ExpansionCH₂N₂2-(4-Oxocyclopentyl)acetamide rsc.org
Ring Contraction1. Br₂, H⁺ 2. NaOMe1-Acetamido-2-carbomethoxycyclopropane rsc.org

The potential energy stored in the cyclobutane ring can be released through various rearrangements, often triggered by heat, light, or a catalyst. These reactions can lead to a diverse array of structural motifs. For instance, bicyclo[1.1.0]butanes, which are even more strained, undergo facile rearrangements, and while this compound is less strained, the principle of strain-release remains a key driver of its reactivity. uni-freiburg.de A notable example is the Truce-Smiles rearrangement, which can occur under radical conditions and is driven by strain release, providing access to complex arylated products. manchester.ac.uk

Transition Metal-Catalyzed Reactions Involving this compound

Transition metals can interact with both the ketone and the strained C-C bonds of the cyclobutane ring, facilitating a variety of transformations. rsc.org Rhodium(I) complexes, for example, are known to catalyze the ring expansion of cyclobutenones. rsc.orgnih.gov While this compound is a saturated cyclobutanone, related transition metal-catalyzed C-C bond activation could be envisioned. Palladium-catalyzed cross-coupling reactions could potentially be employed if the molecule is functionalized with a suitable leaving group. youtube.com Furthermore, transition metals are key in many hydrogenation and oxidation reactions. nih.gov

Detailed Mechanistic Elucidation of Novel Reactions

Given the absence of published "novel" reactions specifically for this compound, this section will propose a plausible mechanism for a potential transformation: the acid-catalyzed ring-opening and subsequent rearrangement.

Proposed Mechanism: Acid-Catalyzed Rearrangement

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon and activates the ring. libretexts.orgmasterorganicchemistry.com

Ring Opening to Form a Carbocation: The protonated intermediate can undergo C-C bond cleavage to open the cyclobutane ring, relieving ring strain. This leads to the formation of a tertiary carbocation, which is stabilized by the adjacent carbon atoms.

1,2-Hydride Shift: The tertiary carbocation can then undergo a 1,2-hydride shift to form a more stable, resonance-stabilized carbocation where the positive charge is delocalized by the hydroxyl group.

Deprotonation to Form an Enol: A water molecule can then deprotonate the hydroxyl group, leading to the formation of an enol intermediate.

Tautomerization to the Final Product: The enol will rapidly tautomerize to the more stable keto form, yielding the final rearranged product, an acyclic keto-amide.

This proposed mechanism highlights how the inherent properties of this compound—ring strain and the presence of a ketone—can be harnessed to drive complex chemical transformations.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional (1D) NMR (¹H and ¹³C) would provide initial information on the chemical environments of the hydrogen and carbon atoms. Two-dimensional (2D) NMR experiments are essential for establishing connectivity. youtube.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the cyclobutyl ring and the acetamide (B32628) side chain. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and hydrogen atoms, allowing for the assignment of each carbon atom that bears protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. emerypharma.com This would be instrumental in connecting the acetamide fragment to the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the molecule's preferred conformation in solution. ipb.pt

A hypothetical ¹H and ¹³C NMR data table is presented below based on general chemical shift principles for similar structural motifs.

Table 1: Hypothetical NMR Data for 2-(3-Oxocyclobutyl)acetamide (Note: This data is predictive and not based on experimental results)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O (amide) - ~175
C=O (ketone) - ~208
CH (α to amide) ~2.5 - 3.0 ~45
CH₂ (cyclobutyl) ~2.0 - 2.8 ~40
CH (cyclobutyl) ~2.8 - 3.3 ~35
NH₂ ~5.5 - 7.0 -

In the absence of single crystals suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the structure and packing of this compound in its crystalline form. This technique can distinguish between different polymorphs (crystalline forms) of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring the mass-to-charge ratio to a very high degree of accuracy. For this compound (C₆H₉NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: Predicted HRMS Data for this compound (Note: This data is theoretical)

Ion Species Calculated Exact Mass
[M+H]⁺ 128.0706
[M+Na]⁺ 150.0525

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups have characteristic absorption or scattering frequencies.

IR Spectroscopy: Key expected absorptions would include a strong C=O stretching band for the ketone (around 1740-1760 cm⁻¹), another strong C=O stretching band for the amide (around 1650-1680 cm⁻¹), and N-H stretching bands for the primary amide (around 3100-3500 cm⁻¹).

Raman Spectroscopy: The C=O bonds would also be Raman active. This technique could provide additional information about the symmetry and structure of the cyclobutyl ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry if the molecule is chiral and crystallized as a single enantiomer. nih.gov This technique would unambiguously establish the conformation of the cyclobutyl ring and the relative orientation of the acetamide substituent. No published crystallographic data for this compound could be located.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) would be necessary to characterize its enantiomers. wikipedia.orgnih.govnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgwiley.com The resulting spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations. wiley.com Vibrational Circular Dichroism (VCD), an infrared analogue of CD, could also be a powerful tool for stereochemical analysis in the solution or solid state. chemrxiv.org

Chromatographic Separation Techniques for Purity Assessment and Isolation

The purification and assessment of purity for the chemical compound this compound rely on a variety of chromatographic techniques. These methods are essential for separating the target compound from starting materials, byproducts, and other impurities that may be present in a reaction mixture. The choice of a specific chromatographic technique is dictated by the scale of the separation (analytical or preparative), the physicochemical properties of the compound, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound due to its high resolution and sensitivity.

For Purity Assessment:

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for determining the purity of polar compounds like this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical RP-HPLC method for purity assessment would involve a C18 column as the stationary phase. The mobile phase would likely consist of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The inclusion of a small amount of an acid, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the amide and ketone functionalities exhibit some UV absorbance.

Interactive Data Table: Hypothetical HPLC Purity Assessment Parameters

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the compound.
Gradient 5% to 95% B over 20 minutesTo ensure elution of all components with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmWavelength suitable for detecting amide and ketone groups.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Expected Rt ~8.5 minBased on the polarity of the molecule.

For Isolation:

Preparative HPLC can be utilized for the isolation and purification of larger quantities of this compound. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to handle the increased sample load. The goal is to collect the fraction containing the pure compound while leaving impurities behind. This method is scalable and can be crucial for obtaining highly pure material for further studies. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique that can be applied to the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable.

For Purity Assessment:

For GC analysis, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Given the presence of a ketone group, GC is a suitable method. nih.gov The use of a mass spectrometer as a detector (GC-MS) provides both retention time data for quantification and mass spectral data for definitive identification of the compound and any impurities. nih.govresearchgate.net

To enhance volatility and prevent on-column degradation, derivatization of the amide group may be considered, for example, through silylation. researchgate.net However, direct injection is often possible for smaller, relatively polar molecules.

Interactive Data Table: Hypothetical GC-MS Parameters

ParameterValueRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for general-purpose GC-MS analysis.
Carrier Gas HeliumInert carrier gas compatible with mass spectrometry.
Inlet Temperature 250 °CTo ensure complete vaporization of the sample.
Oven Program 100°C (1 min), then to 280°C at 15°C/minA temperature ramp to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for the ion source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Expected Rt ~10.2 minEstimated based on the structure and typical GC run times.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. nih.govslideshare.netakjournals.comresearchgate.net

For this compound, a silica (B1680970) gel plate would serve as the stationary phase due to the polar nature of the compound. The mobile phase, or eluent, would typically be a mixture of a relatively nonpolar solvent (like ethyl acetate (B1210297) or dichloromethane) and a more polar solvent (like methanol or hexane) to achieve optimal separation. nih.govresearchgate.net

After developing the plate, the spots can be visualized under UV light (254 nm), as the conjugated systems of the ketone and amide groups can absorb UV radiation. nih.gov Staining with a suitable reagent, such as potassium permanganate (B83412) or an iodine chamber, can also be used for visualization. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Interactive Data Table: Hypothetical TLC Parameters

ParameterValueRationale
Stationary Phase Silica Gel 60 F254Standard polar stationary phase for TLC.
Mobile Phase Ethyl Acetate : Hexane (7:3 v/v)A common solvent system for separating moderately polar compounds.
Visualization UV light (254 nm), Iodine vaporNon-destructive and destructive methods for spot visualization.
Expected Rf ~0.4An ideal Rf value for good separation and reliable measurement.

Theoretical and Computational Chemistry Studies of 2 3 Oxocyclobutyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and the three-dimensional arrangement of atoms in 2-(3-Oxocyclobutyl)acetamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, molecular orbital energies, and conformational stability.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can predict a variety of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.govresearchgate.netresearchgate.net

For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net The calculations would reveal the preferred conformation of the cyclobutyl ring, which is known to adopt a puckered, non-planar geometry to relieve ring strain. The orientation of the acetamide (B32628) substituent relative to the ring would also be determined, identifying the most stable rotamers.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 eVRelates to the molecule's ability to donate electrons.
LUMO Energy~ +1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 8.5 eVIndicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.
Dipole Moment~ 3.5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT by making fewer approximations. osti.gov While computationally more demanding, these methods can be employed for specific aspects of this compound's structure and energetics where high precision is crucial. For instance, ab initio calculations could be used to refine the energy differences between different conformers of the molecule, providing a more accurate picture of its conformational landscape. osti.gov Studies on acetamide itself have utilized ab initio methods to determine its molecular structure and conformational energies. osti.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to predict their motion.

These simulations are invaluable for exploring the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. MD simulations can also shed light on the effects of solvation. researchgate.net By observing the interactions between this compound and surrounding water molecules, one can understand how the solvent influences its conformation and dynamics. This is particularly important for understanding its behavior in biological systems. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting various spectroscopic data for this compound. By calculating properties such as vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies, a theoretical spectrum can be generated that aids in the analysis of experimental data. nih.gov

DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated vibrational frequencies can be assigned to specific molecular motions, such as the C=O stretching of the ketone and amide groups, and the N-H bending of the amide. researchgate.net Similarly, NMR chemical shifts for the hydrogen and carbon atoms can be computed, providing a theoretical basis for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterInterpretation
Infrared (IR) SpectroscopyC=O (ketone) stretch: ~1750 cm⁻¹Characteristic absorption for a cyclobutanone (B123998).
C=O (amide) stretch: ~1680 cm⁻¹Characteristic absorption for a primary amide.
N-H stretch: ~3300-3100 cm⁻¹Indicates the presence of the amide N-H bonds.
¹H NMR SpectroscopyProtons on cyclobutyl ring: ~2.5-3.5 ppmChemical shifts influenced by the adjacent carbonyl group.
CH₂ of acetamide: ~2.2 ppmTypical chemical shift for a methylene (B1212753) group adjacent to an amide.
NH₂ of acetamide: ~5.5-6.5 ppmBroad signal characteristic of amide protons.
¹³C NMR SpectroscopyC=O (ketone): ~208 ppmCharacteristic chemical shift for a ketone carbonyl carbon.
C=O (amide): ~175 ppmCharacteristic chemical shift for an amide carbonyl carbon.

Note: The values in this table are estimations based on typical values for similar functional groups and would need to be confirmed by specific calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

For example, the reduction of the ketone group in this compound to an alcohol could be studied computationally. DFT calculations could be used to locate the transition state structure for the hydride attack on the carbonyl carbon and to calculate the activation energy for this step.

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to confirm that a calculated transition state connects the correct reactants and products on the potential energy surface. missouri.eduscm.com Starting from the transition state geometry, the IRC calculation follows the steepest descent path downhill to the reactant and product minima. missouri.edu This analysis provides a clear and detailed visualization of the reaction pathway, showing how the molecular geometry changes as the reaction progresses. For any proposed reaction mechanism involving this compound, IRC analysis would be an essential step to validate the computed transition state and gain a deeper understanding of the reaction dynamics.

Energy Profile Mapping of Reaction Pathways

In the field of computational chemistry, mapping the energy profile of a reaction pathway is a important tool for understanding the mechanism, kinetics, and thermodynamics of a chemical transformation. This process involves calculating the potential energy of the system at various points along a reaction coordinate, which represents the progress of the reaction from reactants to products.

The resulting energy profile, often visualized as a reaction coordinate diagram, illustrates key features of the reaction landscape. These include the energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest point on the energy profile between a reactant and a product, and its energy determines the activation energy of the reaction. A lower activation energy corresponds to a faster reaction rate.

For a molecule like this compound, a variety of reactions could be computationally studied. For instance, the enolization of the ketone, the opening of the cyclobutyl ring under thermal or photochemical conditions, or reactions involving the acetamide group could be investigated. The energy profile for such a reaction would be determined by calculating the geometry and energy of the molecule as it progresses along the chosen reaction coordinate.

Illustrative Data Table: Hypothetical Reaction Energy Profile

The following table provides a hypothetical example of the kind of data that would be generated from an energy profile mapping study. This data is for illustrative purposes only and does not represent actual calculated values for this compound.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
0.0Reactant0.0
0.5Transition State 1+25.0
1.0Intermediate+5.0
1.5Transition State 2+15.0
2.0Product-10.0

Strain Energy Analysis of the Cyclobutyl Ring in the Compound

The cyclobutyl ring in this compound is a source of significant interest from a computational chemistry perspective due to its inherent ring strain. Ring strain arises from deviations from ideal bond angles, bond lengths, and torsional angles. In the case of cyclobutane (B1203170), the primary contributors to its strain energy are angle strain and torsional strain.

If cyclobutane were a planar square, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. This deviation leads to angle strain. Additionally, a planar conformation would result in the eclipsing of all hydrogen atoms on adjacent carbon atoms, leading to considerable torsional strain.

Computational methods, such as ab initio calculations and density functional theory (DFT), can be used to calculate the strain energy of the cyclobutyl ring in this compound. This would involve calculating the heat of formation of the molecule and comparing it to a hypothetical strain-free reference compound. Such an analysis would provide insight into the molecule's stability and potential reactivity.

Illustrative Data Table: Components of Ring Strain in Cyclobutane

This table provides a generalized breakdown of the sources of strain in the parent cyclobutane molecule. The presence of the oxo and acetamide substituents in this compound would be expected to modify these values.

Type of StrainContribution to Total Strain Energy (kcal/mol)
Angle Strain~18.0
Torsional Strain~8.3
Total Strain ~26.3

Derivatization and Functionalization of 2 3 Oxocyclobutyl Acetamide

Synthesis of Substituted 2-(3-Oxocyclobutyl)acetamide Analogues

The generation of a library of analogues based on the this compound scaffold is crucial for understanding structure-activity relationships in various contexts. These modifications can be systematically introduced at the amide nitrogen, the alpha-carbon, and the cyclobutyl ring.

Modifications at the Amide Nitrogen and Alpha-Carbon

The acetamide (B32628) moiety is a prime target for derivatization. Standard amide bond-forming reactions provide a straightforward route to a diverse set of N-substituted analogues. For instance, the primary amide of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(3-oxocyclobutyl)acetic acid. This acid can then be coupled with a wide array of primary and secondary amines using common coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to yield N-substituted amides.

Furthermore, the alpha-carbon to the amide carbonyl offers another site for functionalization. Enolate chemistry can be employed to introduce various substituents at this position. Treatment of an N-protected this compound derivative with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can react with a range of electrophiles, including alkyl halides, aldehydes, and ketones. This allows for the synthesis of α-alkylated, α-hydroxylated, and other α-substituted analogues.

Table 1: Representative Examples of N-Substituted this compound Analogues

Substituent (R)Reagents and ConditionsResulting Compound
Benzyl2-(3-Oxocyclobutyl)acetic acid, Benzylamine, DCC, CH₂Cl₂N-Benzyl-2-(3-oxocyclobutyl)acetamide
4-Fluorophenyl2-(3-Oxocyclobutyl)acetic acid, 4-Fluoroaniline, HATU, DMFN-(4-Fluorophenyl)-2-(3-oxocyclobutyl)acetamide
Morpholinyl2-(3-Oxocyclobutyl)acetic acid, Morpholine, EDC·HCl, HOBt, CH₂Cl₂2-(3-Oxocyclobutyl)-1-morpholinoethan-1-one

Functionalization of the Cyclobutyl Ring System

The 3-oxo group on the cyclobutane (B1203170) ring is a key handle for a variety of chemical transformations. Reduction of the ketone, for example using sodium borohydride, would yield the corresponding alcohol, 3-hydroxycyclobutyl)acetamide. This alcohol can then be further functionalized through esterification or etherification reactions.

More advanced strategies for functionalizing the cyclobutyl ring have been developed, including C-H functionalization approaches. nih.govnih.gov While not demonstrated specifically on this compound, methods for the γ–C–H functionalization of cyclobutyl ketones offer a powerful tool for introducing substituents at the 3-position of the ring with high stereocontrol. nih.govnih.gov For instance, a palladium-catalyzed C-C cleavage/functionalization of a bicyclo[1.1.1]pentan-2-ol intermediate, derived from the parent cyclobutyl ketone, can install a range of aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govnih.gov This strategy allows for the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov

The ketone can also be a site for nucleophilic addition reactions. Grignard reagents or organolithium compounds can add to the carbonyl group to generate tertiary alcohols. The resulting hydroxyl group can then be eliminated to introduce a double bond within the cyclobutane ring, providing access to cyclobutenyl acetamide derivatives.

Table 2: Potential Functionalization Reactions of the Cyclobutyl Ring

Reaction TypeReagents and ConditionsPotential Product
ReductionNaBH₄, MeOH2-(3-Hydroxycyclobutyl)acetamide
Grignard AdditionPhenylmagnesium bromide, THF then H₃O⁺2-(3-Hydroxy-3-phenylcyclobutyl)acetamide
Wittig ReactionPh₃P=CH₂, THF2-(3-Methylenecyclobutyl)acetamide
Reductive AminationNH₃, NaBH₃CN, MeOH2-(3-Aminocyclobutyl)acetamide

Development of Conjugates and Hybrid Molecules Incorporating the Scaffold

The this compound scaffold can be incorporated into larger molecules to create conjugates and hybrid structures with potentially novel properties. This can be achieved by linking the scaffold to other pharmacophores, biomolecules, or functional moieties.

One common approach is to use the amide nitrogen or a functional group introduced on the cyclobutyl ring as a point of attachment. For example, an amino-functionalized analogue, such as 2-(3-aminocyclobutyl)acetamide, could be coupled to a carboxylic acid-containing molecule to form a new amide bond. Alternatively, click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition, offers a highly efficient and bioorthogonal method for conjugation. nih.gov An azide (B81097) or alkyne functionality could be introduced onto the this compound scaffold, allowing for its conjugation to a partner molecule bearing the complementary functional group.

Hybrid molecules can also be designed by integrating the this compound motif with other heterocyclic systems known for their biological activity, such as thiazoles or oxadiazoles. rroij.comresearchgate.net This can be achieved through multi-step synthetic sequences where the acetamide or cyclobutane portion is built onto the pre-existing heterocyclic core, or vice versa.

Synthesis of Isotopic Variants for Mechanistic Probes

Isotopically labeled versions of this compound are invaluable tools for studying reaction mechanisms, metabolic pathways, and target engagement in biological systems. nih.govresearchgate.net The introduction of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be achieved through various synthetic strategies.

Deuterium can be incorporated at specific positions by using deuterated reagents. For instance, reduction of the 3-oxo group with sodium borodeuteride (NaBD₄) would introduce a deuterium atom at the 3-position of the cyclobutyl ring. Deuterium can also be introduced at the alpha-carbon by carrying out the enolization step in the presence of a deuterium source, such as deuterated water (D₂O).

The synthesis of ¹³C- and ¹⁵N-labeled analogues typically requires starting from commercially available isotopically enriched starting materials. For example, ¹³C-labeled acetyl chloride could be used in the synthesis of the acetamide side chain, or a ¹⁵N-labeled amine could be used in the final amide coupling step to introduce the heavy nitrogen isotope. These labeled compounds can then be used in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace their fate in chemical or biological processes. researchgate.net

Applications of 2 3 Oxocyclobutyl Acetamide As a Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The strategic incorporation of the 2-(3-oxocyclobutyl)acetamide scaffold is a key step in the synthesis of intricate organic molecules, including natural products and their analogues. The cyclobutane (B1203170) ring, while less strained than a cyclopropane (B1198618) ring, provides significant conformational restriction without the electronic perturbations associated with a double bond lifechemicals.com. This feature is highly sought after in medicinal chemistry and natural product synthesis to lock a molecule into a specific bioactive conformation. lifechemicals.comnih.gov

The ketone and amide functionalities of this compound serve as versatile handles for a variety of chemical transformations. The ketone can undergo nucleophilic additions, reductions to the corresponding alcohol, or participate in condensation reactions. The acetamide (B32628) group can be hydrolyzed to the primary amine or undergo N-alkylation or acylation. This dual reactivity allows for the stepwise or simultaneous elaboration of the molecule in multiple directions.

Furthermore, the carbonyl group allows for the introduction of new stereocenters. For instance, asymmetric reduction of the ketone can yield chiral cyclobutanol (B46151) derivatives, which are valuable precursors for enantiomerically pure compounds. takasago.com The synthesis of chiral building blocks is a critical aspect of drug discovery and development. nih.govsigmaaldrich.comresearchgate.net The puckered nature of the cyclobutane ring can influence the stereochemical outcome of reactions at adjacent positions, providing a degree of diastereocontrol in subsequent transformations. nih.gov This controlled introduction of chirality is fundamental in synthesizing complex targets with precise three-dimensional structures.

Table 1: Key Transformations of this compound for Complex Molecule Synthesis

Starting Material Reaction Product Type Potential Application
This compound Asymmetric Ketone Reduction Chiral 3-hydroxycyclobutyl acetamide Synthesis of chiral natural products and pharmaceuticals
This compound Wittig Reaction Alkene-substituted cyclobutyl acetamide Precursor for further functionalization (e.g., epoxidation, dihydroxylation)
This compound Amide Hydrolysis followed by reductive amination of ketone Substituted 3-aminocyclobutylamine Building block for alkaloids and other nitrogenous compounds
This compound Baeyer-Villiger Oxidation Lactone derivative Synthesis of heterocyclic systems

Role in Scaffold Diversity Generation for Chemical Libraries (Excluding Biological Context)

In the field of chemical library synthesis for screening and discovery, scaffold diversity is paramount. This compound serves as an excellent starting point for generating libraries of compounds with a common core but varied peripheral functionality. The rigid, three-dimensional nature of the cyclobutane scaffold provides a well-defined orientation for the appended substituents, which is a desirable feature for exploring chemical space. nih.gov

The generation of chemical libraries from this building block can be achieved through combinatorial chemistry, where the ketone and amide groups are systematically reacted with a diverse set of reagents. For example, the ketone can be converted into a variety of other functional groups, such as secondary alcohols with different stereochemistries, imines, oximes, or hydrazones. Each of these new functionalities can then be subjected to further reactions. Simultaneously, the acetamide nitrogen can be functionalized with a wide range of alkyl or acyl groups.

This approach allows for the rapid creation of a large matrix of related but structurally distinct molecules. Modern library synthesis techniques, such as DNA-encoded libraries (DELs), rely on the availability of versatile building blocks to construct vast collections of compounds for screening purposes. nih.govrsc.org The reactivity of this compound makes it a suitable candidate for such high-throughput synthesis platforms.

Table 2: Combinatorial Modification of this compound for Library Synthesis

Reaction at Ketone Reagent Set A Reaction at Amide Reagent Set B Resulting Scaffold Diversity
Reductive Amination Diverse primary & secondary amines N-Acylation Diverse acyl chlorides or anhydrides Library of N-substituted 3-aminocyclobutyl acetamides
Grignard Reaction Diverse alkyl & aryl Grignard reagents N-Alkylation Diverse alkyl halides Library of 3-alkyl-3-hydroxycyclobutyl acetamides with N-alkylation
Knoevenagel Condensation Active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetate) Hydrolysis to amine, then sulfonylation Diverse sulfonyl chlorides Library of cyclobutylidene derivatives with sulfonamide moieties
Oximation Diverse hydroxylamine (B1172632) derivatives No reaction N/A Library of cyclobutanone (B123998) oxime ethers

Application in Material Science for Monomer or Polymer Synthesis

The unique properties of cyclobutane-containing structures have found applications in material science, particularly in the synthesis of specialized polymers. lifechemicals.com Cyclobutane derivatives can be incorporated into polymer backbones to impart specific characteristics such as increased thermal stability, altered mechanical properties, or responsiveness to external stimuli like mechanical stress. lifechemicals.combtcpharmtech.com

While this compound is not a conventional monomer, it can be chemically modified to become a bifunctional or polyfunctional monomer suitable for polymerization. For example:

Polyesters and Polyamides: Reduction of the ketone to an alcohol and hydrolysis of the amide to a primary amine would yield an amino-alcohol. This molecule, or its derivatives, could be used as a monomer in the synthesis of polyesters or polyamides through condensation polymerization.

Polyimides: Conversion of the ketone to an amine and the acetamide to a carboxylic acid would create an amino acid that could potentially be used to synthesize specialized polyamides or serve as a precursor to diamine or diacid monomers for polyimide synthesis.

Cross-linking Agent: The presence of two reactive sites allows this compound to be considered as a potential cross-linking agent to modify the properties of existing polymers, introducing rigidity and altering thermal characteristics like the glass transition temperature (Tg). sigmaaldrich.com

The incorporation of the rigid cyclobutane ring into a polymer chain can restrict segmental motion, potentially leading to a higher glass transition temperature and improved dimensional stability of the resulting material.

Table 3: Potential Polymer Applications Derived from this compound

Monomer Precursor Polymerization Method Resulting Polymer Type Potential Properties
3-Hydroxycyclobutyl acetic acid Polycondensation Polyester Increased rigidity, higher Tg, potential for degradability
3-Aminocyclobutyl acetic acid Polycondensation Polyamide Enhanced thermal stability, specific mechanical strength
Diol/Diamine from precursor Step-growth polymerization Polyurethane Introduction of rigid segments, modified hardness and elasticity
Acrylate/Methacrylate derivative Free-radical polymerization Polyacrylate Cross-linked networks, hydrogels with specific swelling properties

Use in Ligand Design for Catalytic Systems

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Ligands coordinate to a metal center and modulate its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. This compound provides a valuable scaffold for the synthesis of new ligands.

The nitrogen and oxygen atoms of the acetamide group can act as donor atoms for metal coordination. The cyclobutane framework provides a rigid backbone that can pre-organize these donor atoms for effective binding. Furthermore, the ketone functionality can be readily transformed to introduce additional coordinating atoms. For example, conversion to an amino alcohol or a diamine would create bidentate or potentially tridentate ligands.

The synthesis of chiral ligands is of particular importance for asymmetric catalysis. takasago.com By starting with an enantiomerically pure form of the cyclobutanol derived from this compound, a range of chiral ligands can be accessed. The puckered conformation of the cyclobutane ring can create a specific chiral environment around the metal center, which is essential for inducing high enantioselectivity in catalytic reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. nih.govacs.org

Table 4: Ligand Synthesis Strategies from this compound

Modification Strategy Resulting Ligand Type Potential Donor Atoms Target Catalytic System
Reduction of ketone; Phosphorylation of alcohol and/or amine P,N- or P,N,O-Ligand Phosphorus, Nitrogen, Oxygen Asymmetric Hydrogenation, Cross-Coupling
Conversion of ketone to imine using a chiral amine Chiral N,N- or N,O-Ligand Nitrogen, Oxygen Lewis Acid Catalysis, Transfer Hydrogenation
Conversion to amino-oxime N,N,O-Ligand Nitrogen, Oxygen Oxidation Catalysis, Coordination Polymers
Ring-opening to a functionalized cyclopentyl system Bidentate or Tridentate Ligands Varies (N, O, P, S) Various Transition Metal Catalysis

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Routes

The construction of the 2-(3-Oxocyclobutyl)acetamide framework presents a significant synthetic challenge, and the development of new, efficient, and stereocontrolled synthetic methodologies is a primary area for future research. Current approaches to cyclobutane (B1203170) synthesis often rely on [2+2] cycloadditions, ring expansions of smaller rings, or the functionalization of pre-existing cyclobutane skeletons. nih.gov

Future efforts could focus on the following:

Catalytic Asymmetric Synthesis: A key goal will be the development of catalytic enantioselective methods to produce chiral this compound. This could involve visible-light-induced asymmetric [2+2] cycloadditions of alkenes, a technique that has shown promise for creating chiral cyclobutanes. chemistryviews.org The use of chiral catalysts, such as those based on iridium or chiral phosphoric acids, could enable the synthesis of enantioenriched products. chemistryviews.org

Multi-component Reactions: Designing one-pot, multi-component reactions (MCRs) that assemble the target molecule from simple, readily available starting materials would be a highly efficient strategy. Ugi and Passerini reactions involving cyclobutanone (B123998) have been shown to be viable, suggesting that MCRs could be a fruitful avenue for the synthesis of complex cyclobutane derivatives. acs.org

Novel Precursor Strategies: The synthesis of the related compound 3-oxocyclobutanecarboxylic acid has been described in several patents, often starting from materials like 1,3-dibromopropane (B121459) derivatives or through multi-step sequences involving malonates. google.comgoogle.com Future research could explore the efficient conversion of such precursors to this compound.

Photochemical Methods: Photochemical [2+2] cycloadditions are a powerful tool for the formation of cyclobutane rings. researchgate.net Investigating novel photochemical routes, potentially utilizing visible light photocatalysis, could provide access to a diverse range of substituted this compound analogs. organic-chemistry.org

Synthetic Strategy Potential Starting Materials Key Advantages Relevant Research
Catalytic Asymmetric [2+2] CycloadditionAlkenes, KetenesEnantioselective control chemistryviews.org
Multi-component ReactionsCyclobutanone, isonitriles, carboxylic acidsHigh atom economy, operational simplicity acs.org
Precursor Functionalization3-Oxocyclobutanecarboxylic acidUtilizes known building blocks google.comgoogle.com
Photochemical CycloadditionStyrenes, cinnamatesAccess to diverse scaffolds researchgate.netorganic-chemistry.org

Exploration of Unprecedented Reactivity and Selectivity Patterns

The inherent ring strain of the cyclobutane ring in this compound is expected to impart unique reactivity. wikipedia.orgnumberanalytics.com Future research should aim to harness this strain for novel chemical transformations.

Strain-Release Reactions: The high ring strain of the cyclobutanone moiety can be exploited in ring-opening reactions to generate linear, functionalized acyclic compounds. nih.gov This could provide a novel entry to complex molecular architectures that are difficult to access through traditional methods.

Selective Functionalization: The presence of both a ketone and an acetamide (B32628) group offers multiple sites for selective chemical modification. Research into the regioselective and stereoselective functionalization of the cyclobutane ring, particularly at the α-position to the carbonyl group, will be crucial. nih.gov Organocatalyzed methods, such as SOMO catalysis, have been successfully applied to the α-functionalization of cyclobutanones and could be adapted for this compound. nih.gov

Diels-Alder Reactions: Cyclobutenones, which can be derived from cyclobutanones, are highly reactive dienophiles in Diels-Alder reactions. nih.govresearchgate.net Exploring the conversion of this compound to a cyclobutenone derivative could open up pathways to complex polycyclic structures.

Catalytic Cycloadditions: The cyclobutanone ring itself can participate in catalytic cycloaddition reactions. For example, rhodium- and nickel-catalyzed intramolecular [4+2] cycloadditions of cyclobutanones with alkenes have been reported, leading to the formation of bicyclic products. nih.gov Investigating similar reactions with this compound could yield novel and complex molecular frameworks.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes. Applying these technologies to the synthesis and derivatization of this compound could offer significant advantages in terms of efficiency, safety, and scalability.

Flow Photochemistry: Photochemical reactions, which are often employed in the synthesis of strained rings, are particularly well-suited for flow chemistry setups. nih.gov A continuous-flow photoreactor could enable the safe and efficient production of this compound and its derivatives via [2+2] cycloadditions.

Automated Derivatization: An automated synthesis platform could be used to rapidly generate a library of this compound analogs by performing a variety of functionalization reactions on the core scaffold. This would be invaluable for structure-activity relationship studies in medicinal chemistry or materials science.

In-line Analysis: The integration of in-line analytical techniques, such as NMR and mass spectrometry, with flow reactors would allow for real-time monitoring and optimization of reaction conditions, accelerating the discovery of novel reactivity.

Advanced Spectroscopic Probes for Dynamic Chemical Processes

A deeper understanding of the structure and dynamics of this compound will require the application of advanced spectroscopic techniques.

2D NMR Spectroscopy: Techniques like COSY, HMQC, and HMBC will be essential for the unambiguous assignment of proton and carbon resonances, particularly for complex derivatives. ipb.pt NOESY experiments could provide insights into the stereochemistry and conformational preferences of the molecule. ipb.pt

Time-Resolved Spectroscopy: The photochemistry of cyclobutanone has been studied using ultrafast spectroscopic methods to probe its excited-state dynamics. ucl.ac.ukresearchgate.netaip.org Similar time-resolved IR or electron diffraction studies on this compound could reveal the influence of the acetamide substituent on the photochemical behavior and ring-opening pathways.

Vibrational Spectroscopy: The carbonyl stretch in the infrared (IR) spectrum of cyclobutanone appears at a characteristically high frequency (around 1785 cm⁻¹) due to ring strain. openstax.orglibretexts.org Detailed IR and Raman studies of this compound, potentially coupled with computational analysis, could provide valuable information about its ground and excited-state structures.

Spectroscopic Technique Information Gained Relevance to this compound
2D NMR (COSY, HMQC, HMBC, NOESY)Connectivity, stereochemistry, conformationUnambiguous structure elucidation of derivatives
Time-Resolved IR/Electron DiffractionExcited-state dynamics, reaction pathwaysUnderstanding photochemical reactivity
IR and Raman SpectroscopyVibrational modes, ring strainProbing ground and excited-state structures

Deepening Theoretical Understanding of Structure-Reactivity Relationships

Computational chemistry will be a powerful tool for guiding experimental work and providing a deeper understanding of the properties of this compound.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the geometric and electronic structure, stability, and spectroscopic properties of this compound and its derivatives. nih.govznaturforsch.com Such calculations can help to rationalize observed reactivity and predict the outcomes of new reactions.

Reaction Mechanism Elucidation: Computational studies can be employed to map out the potential energy surfaces of various reactions involving this compound, providing detailed insights into reaction mechanisms and the origins of selectivity. nih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This could be particularly relevant for understanding its behavior in biological systems or as a component in larger molecular assemblies.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthetic chemistry, catalysis, and materials science.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining -70°C during alkylation minimizes side reactions .
  • Catalyst Stoichiometry : Adjusting LHMDS (1M) to substrate ratio enhances nucleophilic attack efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize intermediates during cyclization .

How can researchers differentiate structural isomers of this compound derivatives using spectroscopic methods?

Advanced Research Question
Isomeric ambiguity, such as ortho/meta substitutions or cyclobutane regioisomers, can be resolved via:

  • ¹H-NMR : Distinct coupling patterns (e.g., cyclobutane protons show characteristic geminal coupling at δ 2.5–3.5 ppm). For example, ortho-isomers exhibit deshielded aromatic protons compared to meta-isomers .
  • LC-HRMS/MS : Fragmentation patterns (e.g., m/z 120.08 for cyclobutane ring cleavage) and retention times differentiate isomers .
  • X-ray Crystallography : Resolves absolute configuration disputes, particularly for chiral centers on the cyclobutane ring .

Case Study : A 2015 study misassigned a metabolite as the meta-isomer but corrected it to ortho via ¹H-NMR and HRMS/MS .

What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

Advanced Research Question

  • Antifungal Assays : Follow protocols from morpholinone-acetamide derivatives, including:
    • MIC Determination : Broth microdilution against Candida albicans and Aspergillus fumigatus .
    • Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Antioxidant Studies : Adapt DPPH radical scavenging assays, as used for indole-acetamide derivatives, with IC₅₀ calculations .

Data Interpretation : Normalize activity to logP values to correlate lipophilicity with membrane permeability .

How can reaction mechanisms involving this compound in cycloaddition reactions be elucidated?

Advanced Research Question

  • DFT Calculations : Model transition states for [2+2] cycloadditions to confirm regioselectivity and stereoelectronic effects .
  • Isotopic Labeling : Use ¹³C-labeled glyoxal to track carbonyl participation in ring formation .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-determining steps (e.g., nucleophilic attack vs. ring closure) .

Example : ’s use of LHMDS as a base suggests a deprotonation-alkylation mechanism, supported by intermediates trapped via low-temperature NMR .

What best practices resolve discrepancies in spectroscopic data during characterization?

Basic Research Question

  • Cross-Validation : Compare HRMS (e.g., [M+H]+ = 168.1024) with theoretical exact mass (168.0899) to confirm purity .
  • 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton environments (e.g., cyclobutane vs. acetamide carbonyls) .
  • Collaborative Analysis : Replicate synthesis and characterization in independent labs to rule out instrumentation artifacts .

Example : A follow-up study corrected a 2015 structural misassignment by reanalyzing NMR shifts and HRMS fragmentation pathways .

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